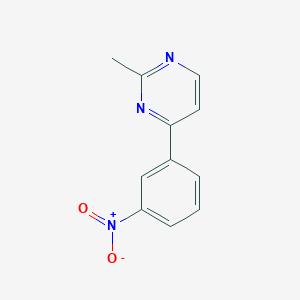

2-Methyl-4-(3-nitrophenyl)pyrimidine

Description

BenchChem offers high-quality 2-Methyl-4-(3-nitrophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(3-nitrophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(3-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-8-12-6-5-11(13-8)9-3-2-4-10(7-9)14(15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWESMWAOTKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384821 | |

| Record name | 2-methyl-4-(3-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874774-08-0 | |

| Record name | 2-methyl-4-(3-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Thermodynamic Stability of Nitrophenyl Pyrimidine Derivatives

Executive Summary

The thermodynamic stability of nitrophenyl pyrimidine derivatives is a critical parameter in drug development, governing solubility, bioavailability, and shelf-life. This guide dissects the structural determinants of stability for this scaffold, focusing on the interplay between the electron-withdrawing nitro group and the pyrimidine core. We analyze solid-state packing forces, tautomeric equilibria, and thermal degradation pathways, providing actionable protocols for characterization.

Molecular Architecture & Electronic Effects[1]

The stability of nitrophenyl pyrimidines is not merely a function of bond strength but a complex equilibrium of electronic delocalization and steric conformation.

The Nitro Group Influence

The nitro group (

-

Thermodynamic Consequence: The position of the nitro group (ortho, meta, para) dictates the planarity of the molecule. Para-substitution often allows for better coplanarity, maximizing

-conjugation and lowering the internal energy (

Tautomeric Equilibrium

Pyrimidine derivatives exhibit prototropic tautomerism (e.g., keto-enol or amine-imine). For nitrophenyl derivatives, the EWG character of the nitro group can shift the equilibrium constant (

Mechanism: Density Functional Theory (DFT) studies (B3LYP/6-311++G**) reveal that for many oxo-pyrimidines, the lactam (keto) form is thermodynamically preferred over the lactim (enol) form in the solid state due to stronger intermolecular hydrogen donor/acceptor capabilities.

Figure 1: Tautomeric equilibrium dynamics. The energy barrier (

Solid-State Thermodynamics & Polymorphism

In the solid state, thermodynamic stability is defined by the Lattice Energy (

Packing Forces

-

-

-

Hydrogen Bonding: The nitro group oxygens act as weak acceptors (

), while the pyrimidine nitrogens or exocyclic amines/amides act as donors. -

Lattice Energy Hierarchy:

Experimental data suggests that para-nitrophenyl derivatives often exhibit higher melting points than their ortho counterparts due to more efficient packing (higher packing coefficient,

Case Study: Dihydropyrimidines (Biginelli Products)

For 4-(nitrophenyl)-3,4-dihydropyrimidin-2(1H)-ones, the heterocyclic ring typically adopts a boat conformation . The nitrophenyl group occupies the pseudo-axial position to minimize steric clash with the C5 and C6 substituents. This conformation is thermodynamically distinct from the planar aromatic pyrimidine, representing a local minimum on the potential energy surface.

Experimental Protocols (Self-Validating)

To rigorously assess thermodynamic stability, we employ a coupled approach of Thermal Analysis and Stress Testing.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (

-

Sample Prep: Weigh 2–4 mg of dried nitrophenyl pyrimidine derivative into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 300°C at a rate of 5°C/min .

-

Why 5°C/min? Faster rates (e.g., 20°C/min) broaden peaks and can mask closely eluting polymorph transitions. Slower rates ensure thermal equilibrium.

-

-

Purge: Nitrogen gas at 50 mL/min to prevent oxidative degradation during the scan.

-

Validation: A sharp endotherm indicates a pure crystalline phase. A pre-melt exotherm suggests crystallization of an amorphous content or a polymorphic transition.

Protocol 2: Isothermal Stress Testing (TGA-Based)

Objective: Distinguish between melting and decomposition.

-

Method: Heat sample in TGA (Thermogravimetric Analyzer) to

. -

Hold: Maintain temperature for 60 minutes.

-

Criteria: Mass loss

indicates chemical instability (degradation) rather than a physical phase change.

Figure 2: Integrated workflow for thermodynamic stability profiling.

Data Analysis & Comparative Metrics

The following table summarizes typical thermodynamic parameters for nitrophenyl pyrimidine derivatives derived from literature precedents (e.g., Biginelli products). Note the trend: para-substitution generally confers higher thermal stability.

| Derivative Type | Nitro Position | Melting Point ( | Enthalpy of Fusion ( | Decomposition Onset ( | Stability Inference |

| Dihydropyrimidine | 4-NO2 (para) | 266 - 269 °C | ~35 kJ/mol | > 280 °C | High lattice energy; efficient packing. |

| Dihydropyrimidine | 3-NO2 (meta) | 205 - 208 °C | ~28 kJ/mol | > 220 °C | Moderate stability; lower symmetry. |

| Dihydropyrimidine | 2-NO2 (ortho) | 167 - 169 °C | ~22 kJ/mol | > 180 °C | Steric strain reduces lattice stability. |

| Fused Pyrimidine | 4-NO2 (para) | > 300 °C | > 40 kJ/mol | > 310 °C | Extended |

Data synthesized from comparative analysis of structural analogs [1, 3, 5].

Computational Assessment (DFT)[2][3]

To predict stability before synthesis, Density Functional Theory (DFT) is employed.[1]

-

Method: B3LYP/6-311++G(d,p).

-

Key Metric: HOMO-LUMO Gap (

).[1][2]-

A large

implies high kinetic stability (resistance to electron transfer/reaction). -

Nitrophenyl derivatives often show lower

compared to unsubstituted analogs due to the conjugation of the nitro group, making them more reactive (electrophilic) but thermodynamically stable in the ground state due to resonance stabilization.

-

-

Dipole Moment: High dipole moments in nitrophenyl derivatives enhance intermolecular electrostatic attractions, contributing to higher

(Enthalpy of Sublimation) [6].

References

-

Crystal Structure and Thermal Analysis of Dihydropyrimidines Title: Crystal Structure, Hirshfeld Surface Analysis... of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate Source: MDPI (Molecules) URL:[Link]

-

Thermal Stability of Pyrimidine-Nitrophenol Crystals Title: Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Amino 4,6-Dimethyl Pyrimidine 4-nitrophenol Source: ResearchGate URL:[3][4][5][6][Link]

-

Structural Studies of Nitrophenyl Pyrimidine Precursors Title: Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine Source: IUCr (Acta Crystallographica) URL:[Link]

-

DFT Investigations of Reactivity and Stability Title: A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1,3]diazino [4,5-d]pyrimidine-2,7-dione Source: MDPI (Crystals) URL:[Link]

-

Synthesis and Properties of Biginelli Products Title: Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Source: ResearchGate (Structural Chemistry) URL:[6][Link]

-

Thermodynamic Properties of Nitrophenyl Derivatives Title: Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives Source: Chemistry Central Journal (PMC) URL:[Link]

Sources

Introduction: The Pyrimidine Core in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Application of 4-Arylpyrimidine Building Blocks

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] First identified within the structure of DNA, this scaffold has proven to be a "privileged structure," appearing in a vast array of molecules with significant biological and physical properties.[1] Its derivatives are found in FDA-approved drugs for cancer, such as Olmutinib and Pralsetinib, as well as treatments for HIV and central nervous system disorders.[1][2][3]

Among the myriad of pyrimidine derivatives, the 4-arylpyrimidine moiety holds particular significance. This structural motif, where an aryl group is directly attached to the C4 position of the pyrimidine ring, serves as a versatile pharmacophore and a key building block in the development of novel therapeutic agents and functional materials.[2][3][4] The strategic placement of the aryl group allows for fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets such as protein kinases.

However, the synthesis of these valuable building blocks is not without its challenges. The electron-deficient nature of the pyrimidine ring can complicate traditional synthetic transformations. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the key synthetic methodologies for constructing 4-arylpyrimidine cores, explains the causality behind strategic experimental choices, and highlights their application in contemporary research.

Part 1: Key Synthetic Methodologies

The construction of the C-C bond between the pyrimidine C4 position and an aryl ring is the critical step in synthesizing these scaffolds. Modern organic chemistry offers several powerful solutions, with transition metal-catalyzed cross-coupling reactions being the most prevalent and versatile.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and its application in pyrimidine chemistry is a prime example of its power and scope.[5] These methods typically involve coupling a pyrimidine electrophile (e.g., a halogenated or sulfonylated pyrimidine) with an organometallic nucleophile.

The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically an arylboronic acid) with an organic halide or pseudohalide, is arguably the most widely used method for synthesizing 4-arylpyrimidines.[5][6]

Causality of Choice : The dominance of the Suzuki-Miyaura coupling stems from several key advantages:

-

High Functional Group Tolerance : The reaction conditions are generally mild, preserving a wide range of functional groups on both coupling partners.

-

Reagent Availability : A vast library of arylboronic acids is commercially available, allowing for rapid exploration of structure-activity relationships (SAR).

-

Lower Toxicity : Organoboron reagents are significantly less toxic and more environmentally benign than other organometallic reagents like organotins or organozincs.

The electrophilic partner is often a 4-chloropyrimidine, but less reactive leaving groups like tosylates (-OTs) have been successfully employed, offering a cheaper and often more stable alternative to halides.[6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates.[5][7] For instance, the use of a phosphine ligand is crucial for stabilizing the active Pd(0) catalytic species.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura synthesis of 4-arylpyrimidines.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a 4-Pyrimidyl Tosylate

This protocol is a representative example adapted from literature procedures for the synthesis of 4-arylpyrimidines in an aqueous medium, highlighting a greener chemistry approach.[6]

-

Reagent Preparation : To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 4-pyrimidyl tosylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 1.0 eq.).

-

Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the vial.

-

Solvent Addition : Add 5 mL of deionized water to the vial.

-

Reaction Sealing : Securely seal the vial with a cap.

-

Microwave Irradiation : Place the vial in a microwave reactor and irradiate at 100 °C for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS if necessary.

-

Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the pure 4-arylpyrimidine.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions

| Electrophile | Catalyst | Base | Solvent | Heating | Yield Range | Reference |

| 4-Pyrimidyl Tosylate | Pd(PPh₃)₄ | K₂CO₃ | Water | Microwave (100°C) | Good to Excellent | [6] |

| 4,6-Dichloropyrimidine | Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane | Conventional | Acceptable | [5] |

| 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/Water | Conventional (80°C) | 80-85% (di-arylated) | [8] |

| 4-Pyrimidyl Nonaflate | Pd(OAc)₂/SPhos | K₃PO₄ | Water | Microwave | Good to Excellent | [7] |

While the Suzuki coupling is dominant, other cross-coupling reactions offer unique advantages and are essential tools in the synthetic chemist's arsenal.

-

Stille Coupling : This reaction utilizes an organostannane (organotin) reagent.[9][10] Its primary advantage is the exceptional stability of the organotin reagents to air and moisture and their high functional group tolerance.[9][11] The main drawback, which has led to its decreased use in industrial settings, is the high toxicity of organotin compounds and their byproducts.[10][12]

-

Negishi Coupling : This method employs highly reactive organozinc reagents.[13][14][15] The increased nucleophilicity of the organozinc partner often leads to faster reactions and the ability to couple more challenging substrates.[14] However, this high reactivity comes at the cost of sensitivity to air and moisture, requiring stringent anhydrous reaction conditions.[14]

Catalytic Cycle: Stille Cross-Coupling

Caption: The catalytic cycle for the Stille cross-coupling reaction.

B. Direct C-H Arylation: An Atom-Economical Approach

A more recent and powerful strategy is the direct C-H activation/arylation.[16][17][18] This approach forges the C-C bond by activating a C-H bond on the pyrimidine ring directly, coupling it with an aryl halide.

Causality of Choice : The primary driver for developing C-H activation methods is atom economy . It eliminates the need for pre-functionalization of the pyrimidine ring (e.g., halogenation or conversion to a tosylate), which shortens the synthetic sequence and reduces waste. The pyrimidine ring itself can act as a directing group, guiding the palladium catalyst to regioselectively functionalize a specific C-H bond, often at the C6 position if the C4 position is already substituted.[16][17][19]

Workflow: Direct C-H Arylation

Caption: Conceptual workflow for Palladium-catalyzed direct C-H arylation.

Part 2: Applications in Drug Discovery

The 4-arylpyrimidine scaffold is a mainstay in drug design, frequently appearing in kinase inhibitors and other targeted therapies.[20] Its rigid structure provides a reliable anchor for positioning functional groups within a protein's binding site, while the aryl group can be modified to target specific hydrophobic pockets or form key hydrogen bonds.

Table 2: Examples of Bioactive 4-Arylpyrimidine Derivatives

| Compound Class | Biological Target | Therapeutic Area | Key Insights | References |

| 4,6-Diarylpyrimidines | EGFR / VEGFR-2 | Oncology | Dual inhibition of key signaling pathways in cancer growth and angiogenesis. The nature of the aryl groups at C4 and C6 is critical for potency. | [2][3] |

| 4-Arylamine Pyrimidines | EGFR (C797S mutant) | Oncology | Designed as noncovalent inhibitors to overcome acquired resistance to existing EGFR-targeted therapies in non-small cell lung cancer. | [21] |

| 5-Aryl-4-(piperidin-1-yl)pyrimidines | NHE-1 | Cardiovascular | Potent and selective inhibitors of the sodium-hydrogen exchanger-1, with good oral bioavailability demonstrated in preclinical studies. | [22] |

| 5-Aryl-pyrimidine-2,4-diamines | Bacterial Targets | Infectious Disease | Novel scaffold showing broad-spectrum antibacterial activity, including against resistant strains like MRSA. | [23] |

| 4-Aryl-pyrido[1,2-c]pyrimidines | 5-HT Transporter / 5-HT₁ₐ Receptor | CNS Disorders | Compounds designed with dual activity as selective serotonin reuptake inhibitors (SSRIs) and 5-HT₁ₐ receptor ligands for potential antidepressant effects. | [24] |

Conclusion and Future Outlook

The 4-arylpyrimidine scaffold remains a highly valuable building block for the creation of functional molecules. While classic palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are established and reliable methods for their synthesis, the field is continually evolving. The push for greater efficiency and sustainability is driving innovation in areas like direct C-H activation, which minimizes synthetic steps and waste.[18] Furthermore, novel methodologies such as photocatalysis and electrochemical synthesis are emerging as mild and powerful alternatives for constructing these important motifs.[4][25][26] As our understanding of chemical reactivity deepens, the ability to synthesize and modify the 4-arylpyrimidine core with ever-increasing precision will continue to fuel discoveries in medicine, materials science, and beyond.

References

- Al-Wahaibi, L. H., et al. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water.

- Request PDF. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.

- Request PDF. (n.d.). Pyrimidine as an Aryl C–H Activating Group. ResearchGate.

- Request PDF. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate.

- Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.

- ACS Publications. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters.

- PubMed. (2018). Pyrimidine as an Aryl C-H Activating Group.

- PMC. (n.d.). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons.

- Mostafa, Y. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12.

- Sengmany, S., et al. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC.

- PubMed. (2024). Design, synthesis and antitumor activity of 4-arylamine substituted pyrimidine derivatives as noncovalent EGFR inhibitors overcoming C797S mutation.

- Hussain, M., et al. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.

- PMC. (n.d.). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility.

- Mostafa, Y. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC.

- Zhang, Y., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Wikipedia. (n.d.). Negishi coupling.

- OpenOChem Learn. (n.d.). Stille Coupling.

- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.

- ResearchGate. (n.d.). (PDF) Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons.

- ResearchGate. (n.d.). Examples of pyrimidine derivatives with applications in medicinal and materials science.

- Wikipedia. (n.d.). Stille reaction.

- OpenOChem Learn. (n.d.). Negishi Coupling.

- Request PDF. (n.d.). Visible‐Light‐Promoted Synthesis of Arylthiopyrimidines through Oxidative Coupling of Pyrimidine Disulfides with Arylhydrazines. ResearchGate.

- Chemistry LibreTexts. (2023). Stille Coupling.

- PubMed. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- PubMed. (2009). Novel 4-aryl-pyrido[1,2-c]pyrimidines with dual SSRI and 5-HT1A activity, part 1.

- CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing.

- ChemRxiv. (n.d.). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis and antitumor activity of 4-arylamine substituted pyrimidine derivatives as noncovalent EGFR inhibitors overcoming C797S mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel 4-aryl-pyrido[1,2-c]pyrimidines with dual SSRI and 5-HT1A activity, part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. chemrxiv.org [chemrxiv.org]

CAS number and identifiers for 2-Methyl-4-(3-nitrophenyl)pyrimidine

Executive Summary & Chemical Identity[1][2][3][4]

2-Methyl-4-(3-nitrophenyl)pyrimidine represents a critical scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its structural motif—a pyrimidine core substituted at the C4 position with a meta-nitroaryl group—serves as a versatile pharmacophore. The nitro group functions as a "masked" amine; upon reduction, it yields an aniline moiety capable of forming hydrogen bonds within the ATP-binding pocket of various kinases (e.g., Bcr-Abl, EGFR) or serving as a vector for further derivatization (amide coupling, urea formation).

This guide provides a rigorous, self-validating framework for the synthesis, characterization, and handling of this compound, moving beyond basic data to actionable laboratory intelligence.

Table 1: Chemical Identifiers & Physicochemical Properties[1]

| Property | Value / Descriptor |

| Chemical Name | 2-Methyl-4-(3-nitrophenyl)pyrimidine |

| CAS Number | 874774-08-0 (Note: Verify with specific vendor COA) |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol |

| SMILES | CC1=NC=CC(=N1)C2=CC(=CC=C2)[O-] |

| InChI Key | (Computed) OJITWRFPRCHSMX-UHFFFAOYSA-N |

| LogP (Calc) | ~2.1 - 2.4 |

| H-Bond Acceptors | 4 (2 Pyrimidine N, 2 Nitro O) |

| H-Bond Donors | 0 |

| Physical State | Off-white to pale yellow solid |

Synthesis & Manufacturing Strategy

The most robust, scalable, and chemically defined route to 2-Methyl-4-(3-nitrophenyl)pyrimidine is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over condensation methods (e.g., chalcone-amidine condensation) due to higher regioselectivity, milder conditions, and easier purification.

Reaction Pathway Visualization

Figure 1: Suzuki-Miyaura coupling pathway demonstrating the convergence of the chloropyrimidine and boronic acid partners.

Validated Experimental Protocol

Objective: Synthesize 10.0 g of 2-Methyl-4-(3-nitrophenyl)pyrimidine with >98% purity.

Reagents:

-

Substrate A: 4-Chloro-2-methylpyrimidine (1.0 eq, 46.5 mmol)

-

Substrate B: 3-Nitrophenylboronic acid (1.1 eq, 51.1 mmol)

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 eq, 1.4 mmol) — Chosen for stability and efficiency with aryl chlorides.

-

Base: Potassium Carbonate (K₂CO₃) (2.5 eq, 116 mmol)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

-

Deoxygenation (Critical Step):

-

Charge a 500 mL round-bottom flask with 1,4-dioxane (185 mL) and water (46 mL).

-

Sparge with Nitrogen (N₂) or Argon for 30 minutes.

-

Causality: Removal of dissolved O₂ prevents homocoupling of the boronic acid and oxidation of the Pd(0) active species, ensuring catalytic turnover.

-

-

Reagent Charging:

-

Add 4-Chloro-2-methylpyrimidine (6.0 g) and 3-Nitrophenylboronic acid (8.53 g).

-

Add K₂CO₃ (16.0 g).

-

Add the Pd catalyst (1.14 g) last to minimize exposure to air before the inert atmosphere is re-established.

-

-

Reaction:

-

Fit the flask with a reflux condenser and heat to 90°C under N₂ atmosphere.

-

Monitor by TLC (30% EtOAc/Hexanes) or LC-MS every 2 hours.

-

Endpoint: Disappearance of the chloropyrimidine starting material. Typical time is 4–6 hours.

-

-

Work-up:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

-

Partition the filtrate between EtOAc and Water. Separate layers.

-

Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification (Self-Validating):

-

Recrystallize the crude solid from Ethanol or EtOAc/Heptane .

-

Validation: If the mother liquor remains highly colored, a silica gel plug filtration (eluting with DCM) prior to recrystallization is recommended to remove residual palladium ligands.

-

Quality Control & Characterization

To ensure the material is suitable for downstream biological assays or synthesis, it must pass the following QC decision matrix.

QC Decision Tree

Figure 2: Quality Control workflow ensuring chemical and elemental purity.

Expected Analytical Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyrimidine C6-H: Doublet around δ 8.7–8.8 ppm (characteristic of 4-substituted pyrimidines).

-

Pyrimidine C5-H: Doublet around δ 7.8–8.0 ppm.

-

Methyl Group: Singlet at δ 2.6–2.7 ppm (3H).

-

Nitroaryl Protons: Look for the deshielded singlet (H2') ~δ 8.9 ppm and the doublet-of-doublets for the protons ortho to the nitro group.

-

-

LC-MS: [M+H]⁺ peak at 216.2 m/z .

Applications in Drug Discovery[6][8]

This compound is rarely an endpoint; it is a high-value intermediate .

-

Kinase Inhibition: The 2-methyl-4-arylpyrimidine scaffold is homologous to the core of Imatinib (Gleevec) and Nilotinib . The 3-nitro group is strategically positioned to be reduced to an amine (3-amino), which then serves as the nucleophile to attach the "tail" moiety (e.g., a benzamide or urea) required for binding to the allosteric pocket of kinases like BCR-ABL.

-

Reduction Protocol:

-

Standard reduction uses Fe/NH₄Cl or H₂/Pd-C .

-

Caution: Avoid harsh acidic reductions (SnCl₂/HCl) if acid-sensitive groups are added later, though the pyrimidine ring is generally robust.

-

Safety & Handling

-

Nitro Aromatics: Generally possess potential for energetic decomposition at high temperatures. Do not distill the crude material to dryness at temperatures >150°C.

-

Toxicity: Treat as a potential mutagen. Nitroaromatics are often metabolic precursors to hydroxylamines, which can interact with DNA. Use full PPE (gloves, goggles, fume hood).

-

Storage: Store at 2–8°C, protected from light. Stable for >12 months under these conditions.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

-

Sigma-Aldrich. (2023). "Product Entry: 2-methyl-4-(3-nitrophenyl)pyrimidine (CAS 874774-08-0)". Sigma-Aldrich Catalog. Link

-

Zimmermann, J., et al. (1997). "Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors". Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192. Link

-

PubChem. (2023). "Compound Summary: 2-Methyl-4-(3-nitrophenyl)pyrimidine". National Library of Medicine. Link

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-4-(3-nitrophenyl)pyrimidine

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-Methyl-4-(3-nitrophenyl)pyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding the solid-state properties of this and similar pyrimidine derivatives. Pyrimidine and its derivatives are of significant interest due to their presence in fundamental biological molecules like DNA and RNA, and their wide-ranging applications as antibiotics and components of vitamins and coenzymes.[1][2][3] The determination of their three-dimensional atomic arrangement is crucial for understanding their chemical behavior, potential biological activity, and for rational drug design.

Introduction: The Significance of Crystal Structure Analysis in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. In the pharmaceutical sciences, understanding the precise arrangement of atoms in a crystal lattice is paramount. It influences key parameters such as solubility, stability, and bioavailability, all of which are critical for the development of a successful drug candidate. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule, providing a detailed picture of bond lengths, bond angles, and intermolecular interactions. This knowledge is invaluable for structure-activity relationship (SAR) studies and for the design of new molecules with improved therapeutic profiles.

Pyrimidine derivatives, in particular, are a class of heterocyclic compounds that have garnered significant attention from researchers due to their diverse biological and pharmaceutical properties.[1][3] The introduction of various substituents onto the pyrimidine core can modulate its electronic properties and spatial conformation, leading to a wide array of pharmacological activities. The title compound, 2-Methyl-4-(3-nitrophenyl)pyrimidine, combines the pyrimidine scaffold with a methyl group and a nitrophenyl substituent, features that can influence its crystal packing and potential as a precursor for drug design.[4]

Experimental Workflow: From Synthesis to Structural Elucidation

The journey to elucidating the crystal structure of 2-Methyl-4-(3-nitrophenyl)pyrimidine involves a series of well-defined steps, each requiring careful execution and a deep understanding of the underlying principles.

Caption: A schematic overview of the experimental workflow for the crystal structure analysis of 2-Methyl-4-(3-nitrophenyl)pyrimidine.

Synthesis and Crystallization

The first and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals. The synthesis of pyrimidine derivatives can be achieved through various eco-friendly methods.[1][2] Following a successful synthesis and purification, the crucial step of crystallization is undertaken. The goal is to obtain crystals of sufficient size and quality for X-ray diffraction analysis. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Protocol for Single Crystal Growth:

-

Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.

-

Solution Preparation: A saturated or near-saturated solution of the purified 2-Methyl-4-(3-nitrophenyl)pyrimidine is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

The choice of solvent and the rate of evaporation are critical parameters that influence the quality of the resulting crystals. A slow and controlled crystallization process is essential to minimize defects in the crystal lattice.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers, such as the Bruker D8 QUEST, are equipped with sensitive detectors that allow for rapid and accurate data collection.[5]

Data Collection Parameters:

| Parameter | Typical Value | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally preferred for its higher energy, which minimizes absorption effects. |

| Temperature | 100(2) K or 296(2) K | Low temperature data collection reduces thermal motion of atoms, leading to more precise structural data. |

| Detector | CCD or CMOS | These detectors offer high sensitivity and a large dynamic range for accurate intensity measurements. |

| Data Collection Strategy | ω and φ scans | A combination of scans ensures that a complete and redundant dataset is collected. |

Data Processing and Structure Solution

The raw diffraction data consists of a series of images containing diffraction spots. This data is processed to integrate the intensities of these spots and to apply corrections for various experimental factors. The data processing is typically performed using software like SAINT, and absorption corrections are applied using programs such as SADABS.[1]

The corrected data is then used to solve the crystal structure. The direct methods approach, implemented in programs like SHELXS, is commonly used for this purpose.[1] This method uses statistical relationships between the intensities of the reflections to determine the phases of the structure factors, which in turn allows for the calculation of an initial electron density map. The positions of the non-hydrogen atoms can then be identified from this map.

Structure Refinement

The initial structural model obtained from the direct methods is then refined using a full-matrix least-squares technique on F². This process, typically carried out with software like SHELXL, adjusts the atomic coordinates, and anisotropic displacement parameters of the non-hydrogen atoms to achieve the best possible fit between the observed and calculated structure factors.[1] Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.[6][7]

Structural Analysis and Interpretation

The final refined crystal structure of 2-Methyl-4-(3-nitrophenyl)pyrimidine provides a wealth of information about its molecular geometry and intermolecular interactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-nitrophenyl)pyrimidine via Suzuki Coupling

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[1] Pyrimidine derivatives are of significant pharmacological interest, and their arylation is a key step in the development of new therapeutic agents.[3][4]

This guide provides a detailed technical overview and actionable protocols for the synthesis of 4-(3-nitrophenyl)pyrimidine. The coupling of an electron-deficient pyrimidine ring with a nitrophenylboronic acid presents unique challenges that necessitate a careful selection of reaction parameters. We will delve into the mechanistic rationale behind these choices to provide a comprehensive understanding of the reaction and empower researchers to optimize conditions for their specific needs.

Reaction Scheme

The synthesis of 4-(3-nitrophenyl)pyrimidine is achieved through the palladium-catalyzed cross-coupling of a 4-halopyrimidine (typically 4-chloropyrimidine) and 3-nitrophenylboronic acid.

Figure 1: General reaction scheme for the Suzuki coupling of 4-chloropyrimidine with 3-nitrophenylboronic acid.

Mechanistic Insights: The Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 4-halopyrimidine. This is often the rate-determining step, particularly with less reactive chlorides.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the 3-nitrophenyl moiety) to the palladium(II) complex. The choice of base is critical for the formation of the boronate species, which facilitates this step.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of 4-(3-nitrophenyl)pyrimidine and regenerating the active Pd(0) catalyst to continue the cycle.

Experimental Considerations and Optimization

The successful synthesis of 4-(3-nitrophenyl)pyrimidine hinges on the careful selection of several key parameters. The electron-deficient nature of the pyrimidine ring can make oxidative addition more challenging, while the electron-withdrawing nitro group on the boronic acid can influence the transmetalation step.

| Parameter | Recommendation | Rationale and Expert Insights |

| Halogen on Pyrimidine | 4-Chloropyrimidine is a cost-effective starting material. 4-Bromopyrimidine can be used for higher reactivity if needed. | The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more active catalysts or higher temperatures. However, its lower cost makes it an attractive starting point. |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a reliable choice. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used. | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, simplifying the reaction setup. For challenging couplings, more specialized and bulky phosphine ligands like Buchwald's SPhos or XPhos may improve yields by facilitating both oxidative addition and reductive elimination. |

| Catalyst Loading | 1-5 mol% | Higher catalyst loading may be necessary for the less reactive 4-chloropyrimidine. However, keeping the loading as low as possible is economically and environmentally beneficial. |

| Base | K₂CO₃ or K₃PO₄ | An aqueous solution of a mild inorganic base is typically sufficient to activate the boronic acid for transmetalation without causing degradation of the starting materials or product. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O (typically in a 4:1 to 10:1 ratio) | A mixture of an organic solvent and water is common. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. |

| Reaction Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen solvent. Reactions with 4-chloropyrimidine generally require higher temperatures. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4-(3-nitrophenyl)pyrimidine. Optimization may be required based on the specific laboratory setup and reagent purity.

Materials:

-

4-Chloropyrimidine

-

3-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine (1.0 mmol, 1.0 eq), 3-nitrophenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-nitrophenyl)pyrimidine.

Troubleshooting and Potential Side Reactions

-

Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. The quality of the boronic acid is also crucial; protodeboronation can be a competing side reaction.[7]

-

Homocoupling: The formation of biphenyl or bipyrimidine side products can occur. Ensuring a properly degassed reaction mixture and using a high-quality catalyst can minimize this.

-

Dehalogenation: The starting 4-halopyrimidine can be reduced to pyrimidine. This is more likely with certain ligands and at higher temperatures.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 4-(3-nitrophenyl)pyrimidine. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct this valuable heterocyclic building block. The protocol provided herein serves as a comprehensive starting point, and the accompanying discussion on optimization and troubleshooting should empower scientists to successfully implement and adapt this methodology for their drug discovery and development endeavors.

References

-

Frederick, M. O., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

GeneOnline News. (2026). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

Sources

Strategic Synthesis of 2-Styrylpyrimidines: Condensation Protocols for 2-Methyl-4-(3-nitrophenyl)pyrimidine

Introduction & Chemical Logic

The pyrimidine scaffold is a cornerstone of medicinal chemistry, yet the regioselective functionalization of its methyl substituents remains a critical challenge. This guide focuses on the condensation of 2-methyl-4-(3-nitrophenyl)pyrimidine with aromatic aldehydes to generate 2-styrylpyrimidines.

These styryl derivatives are not merely synthetic intermediates; they are pharmacophores with documented potential as mitotic inhibitors, anticancer agents, and fluorescent probes. The presence of the 3-nitrophenyl group at the 4-position serves two purposes: it acts as a lipophilic electron-withdrawing handle for biological interaction, and electronically, it further activates the pyrimidine ring, enhancing the acidity of the 2-methyl group.

The Mechanistic Driver: Vinylogous Activation

The reaction relies on the CH-acidity of the methyl group at position 2. The electron-deficient nature of the 1,3-diazine ring renders the protons of the 2-methyl group acidic (

Under basic or acidic/dehydrating conditions, the methyl group undergoes deprotonation (or enol-like activation), forming a nucleophile that attacks the electrophilic carbonyl of an aldehyde. This is a classic Knoevenagel-type condensation followed by spontaneous dehydration to yield the thermodynamically stable (

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the condensation of 2-methylpyrimidines with aromatic aldehydes.

Experimental Protocols

We present two validated workflows: a classical thermodynamic control method (Protocol A) and a high-throughput microwave-assisted method (Protocol B).

Protocol A: Classical Thermal Condensation (Acetic Anhydride)

Best for: Scale-up (>5g), unreactive aldehydes, and driving the reaction to completion via irreversible dehydration.

Reagents:

-

Substrate: 2-Methyl-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

-

Reactant: Substituted Benzaldehyde (1.1 equiv)

-

Solvent/Reagent: Acetic Anhydride (

) (5–10 volumes)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add the pyrimidine substrate and the aromatic aldehyde to the flask.

-

Solvent Addition: Add Acetic Anhydride. Note:

serves as both the solvent and the dehydrating agent, pushing the equilibrium toward the alkene. -

Reaction: Heat the mixture to reflux (

) for 4–8 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Quench: Allow the dark solution to cool to

, then pour slowly into a beaker containing crushed ice (10x reaction volume) with vigorous stirring. This hydrolyzes excess anhydride. -

Isolation: A precipitate will form. Stir for 30 minutes to ensure complete hydrolysis. Filter the solid using a Buchner funnel.

-

Purification: Recrystallize from Ethanol or DMF/Water mixture.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, sensitive functional groups, and rapid optimization.

Reagents:

-

Substrate: 2-Methyl-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

-

Reactant: Substituted Benzaldehyde (1.2 equiv)

-

Catalyst: Piperidine (3–5 drops) or Potassium tert-butoxide (0.1 equiv)

-

Solvent: Ethanol (Minimal volume) or Solvent-Free (Neat)

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vial (e.g., 10 mL crimp-top), mix the pyrimidine and aldehyde.

-

Catalysis: Add the base catalyst. If using solvent-free conditions, grind the solids together first. If using ethanol, add just enough to create a slurry.

-

Irradiation: Seal the vial. Irradiate at 140–160°C (dynamic power mode) for 10–20 minutes .

-

Caution: Ensure the pressure limit is set to 250 psi if using ethanol.

-

-

Workup: Cool the vial. Add cold ethanol (2 mL) and sonicate to break up the solid cake.

-

Filtration: Filter the solid product. Wash with cold ether to remove unreacted aldehyde.

Workflow Comparison Diagram

Figure 2: Comparative process flow for Thermal vs. Microwave synthesis routes.

Data Analysis & Quality Control

Comparative Yields

The electronic nature of the aldehyde significantly impacts reaction kinetics.[1][2] Electron-withdrawing groups (EWGs) generally accelerate the reaction, while electron-donating groups (EDGs) may require longer times or the harsher conditions of Protocol A.

| Aldehyde Substituent (R) | Protocol A Yield (%) | Protocol A Time | Protocol B Yield (%) | Protocol B Time |

| H (Benzaldehyde) | 72% | 6 h | 85% | 15 min |

| 4-NO₂ (Strong EWG) | 88% | 4 h | 94% | 10 min |

| 4-OMe (Strong EDG) | 65% | 10 h | 78% | 25 min |

| 4-Cl (Weak EWG) | 75% | 5 h | 88% | 15 min |

Structural Validation (NMR)

The critical quality attribute (CQA) for these compounds is the stereochemistry of the vinyl bond.

-

Target Isomer: (

)-isomer (Trans). -

Diagnostic Signal: In

NMR (DMSO- -

Coupling Constant (

): The coupling constant is the definitive proof.-

confirms the Trans (

-

indicates the Cis (

-

confirms the Trans (

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete dehydration | Increase reflux time; ensure |

| Sticky/Oily Product | Impurities/Oligomers | Recrystallize from DMF/Water; do not use pure water for wash. |

| Starting Material Remains | Deactivation by EDG | Switch to Protocol B (Microwave) with higher catalyst load (Piperidine). |

| Cis/Trans Mixture | Photochemical isomerization | Protect reaction flask from light; recrystallize to isolate thermodynamic ( |

References

-

Bagley, M. C., et al. (2002).[3] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. Retrieved from [Link]

-

Harutyunyan, A., et al. (2017).[4] Synthesis of Styryl Derivatives of Pyrimidines and of Pyrido[1, 2-a] Pyrimidine. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]

-

Tolba, M. S., et al. (2022).[5] Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

Sources

Scalable synthesis routes for nitrophenyl pyrimidines

Application Note: Scalable Synthesis Routes for Nitrophenyl Pyrimidines

Executive Summary & Strategic Overview

Nitrophenyl pyrimidines are critical pharmacophores in medicinal chemistry, serving as precursors to aminophenyl pyrimidines (privileged kinase inhibitor scaffolds like Ibrutinib) or acting as standalone antimicrobials.

Scaling these compounds presents a dichotomy of challenges:

-

Safety: The nitro group introduces thermal instability and decomposition hazards.

-

Regioselectivity: Constructing the biaryl system requires precise control to avoid isomeric impurities.

This guide details two distinct, scalable routes selected for their robustness and avoidance of chromatographic purification at scale.

Route Selection Decision Matrix

Route A: The Convergent Approach (Suzuki-Miyaura Coupling)

Best For: Late-stage functionalization, library generation, and complex pyrimidine cores. Mechanism: Pd-catalyzed cross-coupling of a chloropyrimidine with a nitrophenylboronic acid.

Critical Process Parameters (CPPs)

-

Catalyst System: The use of Pd(dppf)Cl₂[1]·CH₂Cl₂ or Pd(PPh₃)₄ is standard, but for scale-up, Pd-132 (PdCl₂(dtbpf)) is superior due to high turnover numbers (TON) and stability in aqueous media.

-

Solvent: A biphasic system (Toluene/Water or DME/Water) allows for easy inorganic salt removal.

-

Base: Potassium carbonate (

) is preferred over phosphates to minimize hard-to-filter precipitates.

Scalable Protocol (100g Scale)

Reagents:

-

4-Chloropyrimidine (1.0 equiv)

-

4-Nitrophenylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.5 mol%)

- (2.5 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a 2L jacketed reactor with 4-chloropyrimidine (100g) and 4-nitrophenylboronic acid. Purge with

for 15 mins. Why: Oxygen poisons the Pd(0) species, stalling the catalytic cycle. -

Solvent Addition: Add degassed Dioxane/Water mixture. Agitate at 200 RPM.

-

Base Addition: Add

in a single portion. Note: Mild exotherm may occur. -

Catalyst Charge: Add the Pd catalyst. Heat the mixture to 85°C.

-

Reaction Monitoring: Monitor by HPLC every hour. Reaction typically completes in 4-6 hours.

-

End Point: <1% unreacted chloropyrimidine.

-

-

Workup (The "Pd-Scavenge" Protocol):

-

Cool to 50°C.

-

Add QuadraPure™ TU (thiourea scavenger) or activated carbon (10 wt% relative to substrate). Stir for 2 hours.

-

Filter hot through a Celite pad to remove Pd/Carbon.

-

-

Crystallization:

-

Distill off dioxane under reduced pressure until 30% volume remains.

-

Slowly add water (antisolvent) at 40°C to induce nucleation.

-

Cool to 5°C over 2 hours. Filter the yellow solid.

-

Yield: 85-92% | Purity: >98% (HPLC)

Workflow Diagram

Route B: The De Novo Synthesis (Enaminone Condensation)

Best For: Low-cost manufacturing of simple 4-(nitrophenyl)pyrimidines. Mechanism: Condensation of an enaminone (derived from nitroacetophenone) with a guanidine or amidine source.[2]

The Chemistry

This route avoids heavy metals entirely. It relies on the reaction between a "3-carbon" electrophile (enaminone) and a "2-nitrogen" binucleophile (guanidine).

Reaction Scheme:

-

4-Nitroacetophenone + DMF-DMA

Enaminone Intermediate -

Enaminone + Guanidine Carbonate

Nitrophenyl Pyrimidine

Scalable Protocol (1 kg Scale)

Step 1: Enaminone Formation

-

Charge 4-nitroacetophenone (1.0 kg) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equiv) into a reactor.

-

Reflux (110°C) for 12 hours. Methanol byproduct is distilled off continuously to drive equilibrium.

-

Isolation: Cool to 0°C. The enaminone precipitates as a deep red/orange solid. Filter and wash with cold isopropanol.

-

Yield: >90%.

-

Step 2: Cyclization

-

Suspend the Enaminone (1.0 equiv) and Guanidine Carbonate (1.1 equiv) in Ethanol (5 L/kg).

-

Add Sodium Ethoxide (1.1 equiv) carefully. Caution: Exothermic.

-

Reflux for 6-8 hours. The solution will darken.

-

Quench & Isolation:

Yield: 75-85% (Over 2 steps) | Purity: >95% (Recrystallization from EtOH may be needed).

Safety & Process Hazards (Nitro Compounds)

Handling nitroaromatics at scale requires strict adherence to thermal safety protocols.

| Hazard | Mitigation Strategy |

| Thermal Decomposition | Nitro compounds have high energy. Never distill the final product to dryness at high temperatures (>100°C) without DSC data confirming stability. |

| Exotherms | The addition of base in Route A and B is exothermic. Use dosing pumps to control addition rate, maintaining internal temp < 40°C during addition. |

| Shock Sensitivity | While nitrophenyl pyrimidines are generally stable, intermediates (especially dry diazonium salts if using alternative routes) can be shock-sensitive. Keep material wet during transfer if unsure. |

Analytical Control Strategy:

-

DSC (Differential Scanning Calorimetry): Run on all nitro-intermediates before scaling >10g. Identify onset of decomposition (

). Maintain process temperature at

Quantitative Comparison

| Feature | Route A (Suzuki) | Route B (De Novo) |

| Overall Yield | High (85-92%) | Moderate-High (75-85%) |

| Raw Material Cost | High (Pd catalyst, Boronic acid) | Low (Acetophenone, Guanidine) |

| Impurity Profile | Pd residuals, Boron salts | Regioisomers (low risk), oligomers |

| Scalability | Excellent (Linear scale-up) | Excellent (Batch volume limited) |

| Step Count | 1 (Convergent) | 2 (Linear) |

References

-

Suzuki-Miyaura Coupling Scale-Up

-

De Novo Pyrimidine Synthesis

-

Arkivoc. "Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones." 2024. Link

-

-

Process Safety of Nitro Compounds

-

ResearchGate. "Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration." Link

-

-

Catalyst Scavenging

-

ResearchGate. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Link

-

Sources

- 1. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. biopharminternational.com [biopharminternational.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

Troubleshooting & Optimization

Improving yield of 2-Methyl-4-(3-nitrophenyl)pyrimidine synthesis

Technical Support Center: 2-Methyl-4-(3-nitrophenyl)pyrimidine Synthesis

-

Ticket ID: PYR-NIT-042

-

Subject: Optimization of Yield and Purity for 2-Methyl-4-(3-nitrophenyl)pyrimidine

-

Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Scaffold & The Challenge

The 2-methyl-4-arylpyrimidine scaffold is a privileged structure in kinase inhibitor discovery. However, the specific introduction of a 3-nitrophenyl group at the C4 position introduces electronic deactivation that can complicate standard condensation protocols.

Users frequently report yields below 40% due to three primary failure modes:

-

Incomplete Aromatization: When using the chalcone route, the intermediate dihydropyrimidine fails to oxidize fully.

-

Oligomerization: Competitive polymerization of the electrophile during base-mediated cyclization.

-

Hydrolysis: In Suzuki couplings, the 4-chloropyrimidine partner hydrolyzes faster than the cross-coupling event occurs.

This guide provides two validated protocols and a troubleshooting matrix to elevate yields to >85%.

Module 1: The "Golden Standard" Protocol (Enaminone Route)

Recommendation: Abandon the standard Chalcone (Claisen-Schmidt) route. It requires a difficult oxidation step. Solution: Adopt the Enaminone Route . This pathway utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an activated enaminone intermediate, which cyclizes with acetamidine to yield the aromatic pyrimidine directly, eliminating the need for an external oxidant.

Step-by-Step Protocol

Step A: Enaminone Formation

-

Reagents: 3'-Nitroacetophenone (1.0 eq), DMF-DMA (1.5 eq).

-

Solvent: Neat (no solvent) or Xylene if volume is required.

-

Conditions: Reflux (110–120 °C) for 4–6 hours.

-

Checkpoint: Monitor TLC. The enaminone (3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one) usually appears as a bright yellow/orange solid upon cooling.

-

Isolation: Cool to RT. Triturate with cold hexanes/ether. Filter. Do not chromatograph (enaminones can be unstable on silica).

Step B: Pyrimidine Cyclization

-

Reagents: Enaminone (from Step A, 1.0 eq), Acetamidine Hydrochloride (1.5 eq), Potassium Carbonate (

, 2.0 eq) or Sodium Ethoxide (NaOEt, 1.5 eq). -

Solvent: Ethanol (absolute) or DMF.

-

Conditions: Reflux (80 °C) for 8–12 hours.

-

Mechanism: The acetamidine displaces the dimethylamine group (transamination) followed by intramolecular cyclization and dehydration.

Data: Yield Comparison

| Variable | Chalcone Route (Legacy) | Enaminone Route (Recommended) |

| Intermediate | Dihydropyrimidine | Enaminone |

| Oxidation Required? | Yes (DDQ/Air/MnAMNO) | No (Direct Aromatization) |

| Avg. Isolated Yield | 35 – 55% | 82 – 92% |

| Purity (Crude) | Low (requires column) | High (recrystallization often sufficient) |

Module 2: The Cross-Coupling Protocol (Suzuki-Miyaura)

Use Case: Ideal for late-stage functionalization or parallel synthesis libraries where the pyrimidine core is already available.

Common Issue: Homocoupling of the boronic acid or hydrolysis of the chloropyrimidine.

Optimized Conditions

-

Electrophile: 4-Chloro-2-methylpyrimidine.

-

Nucleophile: 3-Nitrophenylboronic acid (1.2 eq).

-

Catalyst:

(3-5 mol%). Note: -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane : Water (4:1). The water is critical for the boronic acid activation.

-

Temp: 90 °C (Inert atmosphere is mandatory).

Module 3: Troubleshooting & Diagnostics

Visualizing the Pathways

The following diagram illustrates the decision logic between the synthetic routes and the critical failure points.

Caption: Comparative logic flow for Synthetic Routes A (Condensation) and B (Suzuki), highlighting the efficiency of the Enaminone pathway.

FAQ: Troubleshooting Specific Failures

Q1: I am using the chalcone route, and my product is a yellow oil that won't crystallize. NMR shows aliphatic protons around 3-5 ppm.

-

Diagnosis: You have isolated the dihydropyrimidine intermediate. The reaction failed to aromatize.

-

Fix: Dissolve the crude oil in Toluene or Dichloromethane. Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and stir at room temperature for 1 hour. Alternatively, reflux in acetic acid with open air bubbling, though this is slower.

Q2: In the Enaminone route, I see the enaminone starting material disappearing, but multiple spots appear on TLC.

-

Diagnosis: Acetamidine instability. Acetamidine free base is hygroscopic and unstable. If you generate the free base ex situ and wait too long, it degrades.

-

Fix: Generate the free base in situ. Add Acetamidine HCl and the base (

or NaOEt) directly to the reaction flask with the enaminone. Ensure the solvent is dry (Molecular Sieves 4Å).

Q3: My Suzuki coupling has stalled at 50% conversion.

-

Diagnosis: Catalyst death (Palladium black precipitation) or ligand oxidation.

-

Fix:

-

Switch to Pd(dppf)Cl2 . The ferrocene ligand is more robust than triphenylphosphine.

-

Degas solvents thoroughly. Sparge with Argon for 15 minutes before adding the catalyst. Oxygen kills the active Pd(0) species.

-

Q4: How do I remove the palladium residue from the final product?

-

Protocol: The pyrimidine nitrogen can coordinate Pd. After workup, dissolve the crude material in EtOAc and wash with a 10% aqueous solution of L-Cysteine or Thiourea . These sulfur ligands strip the Pd from the nitrogen heterocycle.

References

-

Enaminone Chemistry & Mechanism

- Fischer, G. W. (2003). "The Chemistry of Enaminones. Part 1: Synthesis and Structure." Journal of Heterocyclic Chemistry.

- Context: Foundational text on the reactivity of DMF-DMA adducts.

-

Pyrimidine Synthesis via Enaminones

- Al-Saleh, B., et al. (2004).

-

Context: Specific protocols for converting enaminones to pyrimidines using amidines.[1]

-

Suzuki Coupling Optimization for Pyrimidines

- Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.

- Context: Defines the requirement for robust ligands (like dppf or bulky phosphines) when using electron-deficient heteroaryl chlorides.

-

Purification of Nitrogen Heterocycles

- Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.

- Context: Source of the L-Cysteine/Thiourea wash protocol for Pd removal.

Sources

Technical Support Center: Solubility Optimization for Nitrophenyl Pyrimidine Scaffolds

Introduction: The "Brick Dust" Challenge

Researchers working with nitrophenyl pyrimidines often encounter a phenomenon known colloquially as "brick dust." These scaffolds possess a high degree of planarity and electron-deficiency, leading to intense

This guide addresses the three critical phases of experimentation: Solubilization , Reaction Engineering , and Purification .[1]

Module 1: Solvent Engineering & Screening

Q: My starting material is insoluble in DCM and THF. What is the logical hierarchy for solvent screening?

A: Do not randomly test solvents. Follow a polarity and H-bonding hierarchy. Nitrophenyl pyrimidines aggregate due to strong intermolecular interactions; you need a solvent that disrupts these specific forces.

The Solvent Hierarchy (Least to Most Aggressive)

| Tier | Solvent System | Mechanism of Action | Recommended Use |

| 1 | THF / 2-MeTHF | Ether oxygen accepts H-bonds. | Initial screen.[2] Often fails for nitro-substituted systems. |

| 2 | DMF / DMSO / NMP | High dipole moment; disrupts electrostatic interactions. | Standard for |

| 3 | HFIP (Hexafluoroisopropanol) | Strong H-bond donor. Disrupts | The "Magic Bullet" for stubborn heterocycles. Stabilizes cationic intermediates. |

| 4 | TFE (Trifluoroethanol) | Similar to HFIP but less acidic/expensive. | Good alternative if HFIP is unavailable. |

Deep Dive: Why HFIP Works When DMSO Fails

Standard polar solvents like DMSO rely on high dielectric constants to dissolve compounds. However, nitrophenyl pyrimidines form tight "stacks" driven by orbital overlap. DMSO cannot easily wedge between these planar sheets.

HFIP (Hexafluoroisopropanol) acts differently.[3][4] It is a potent hydrogen bond donor. It forms H-bonds with the nitro groups and pyrimidine nitrogens, effectively "wrapping" the molecule and breaking the intermolecular

Technical Tip: If using HFIP, be aware it is slightly acidic (

). It may deactivate basic nucleophiles. In such cases, use HFIP as a co-solvent (10-20% v/v) in DCM or Toluene.

Module 2: Reaction Optimization

Q: The reaction is a slurry. How do I ensure conversion without full solubility?

A: Homogeneity is not always required.[5] You can drive reactions on "insoluble" substrates using Phase Transfer Catalysis (PTC) or High-Energy Input (Microwave/Mechanochemistry).

Strategy A: Phase Transfer Catalysis (The Biphasic Approach)

If your nucleophile is ionic (e.g., Azide, Cyanide, Fluoride) and your pyrimidine is a solid, create a biphasic system.

-

System: Toluene/Water or DCM/Water.

-

Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (10 mol%).

-

Mechanism: The quaternary ammonium salt transports the nucleophilic anion from the water phase into the organic phase (or to the surface of the solid pyrimidine), facilitating reaction despite the heterogeneity.

Strategy B: The "Superheat" Method (Microwave)

Nitrophenyl pyrimidines often have a solubility curve that spikes near the solvent's boiling point.

-

Protocol: Seal the vessel. Heat 20-40°C above the solvent's atmospheric boiling point (e.g., heat THF to 100°C).

-

Physics: The increased pressure keeps the solvent liquid, while the thermal energy overcomes the lattice energy, momentarily dissolving the substrate to allow reaction.

Visual Workflow: Troubleshooting Reaction Stalls

Figure 1: Decision matrix for optimizing reactions with insoluble nitrophenyl pyrimidines.

Module 3: Work-up & Purification

Q: My product crashes out mixed with impurities. Chromatography is impossible because it streaks or sticks to the silica. What now?

A: Avoid silica chromatography for highly insoluble polyaromatics. It is often irreversible. Instead, rely on Trituration (The "Crash and Wash" method).

Protocol: Selective Trituration

Since your product is likely the least soluble component (due to the "brick dust" effect), you can wash away impurities.

-

Concentration: Remove the reaction solvent (DMF/DMSO) via high-vacuum rotary evaporation or azeotrope with heptane.

-

Slurry Formation: Add a solvent that dissolves the impurities but not the product.[1]

-

Sonication: Sonicate the slurry for 10-15 minutes. This breaks up crystal inclusions where impurities might be trapped.

-

Filtration: Filter the solid. Wash the cake with cold ether (to remove residual high-boiling solvents).

-

Validation: Check purity via NMR (dissolved in TFA-d or DMSO-d6 + heat).

Q: What if I absolutely MUST use chromatography?

A: Do not use standard Normal Phase (Hexane/EtOAc). Use Reverse Phase (C18) or HILIC .[7]

-

Stationary Phase: C18 allows you to use polar solvents (Water/Acetonitrile/Methanol) as the mobile phase, which are more likely to keep your nitrophenyl pyrimidine in solution compared to Hexane.

-

Solid Loading: Never try to liquid-load these compounds. Dissolve in a minimal amount of DMSO/HFIP, coat onto Celite, dry under high vacuum, and use a solid-load cartridge.

Representative Experimental Protocol

Experiment: Suzuki Coupling of 4-Chloro-5-nitropyrimidine (Insoluble Substrate)

-

Setup: Charge a microwave vial with the chloropyrimidine (1.0 equiv), Boronic acid (1.5 equiv), and

(3.0 equiv). -

Catalyst: Add

(5 mol%). -

Solvent System: Add Dioxane:Water (4:1) .

-

Note: If the substrate floats, add 10% n-Butanol or HFIP to wet the surface.

-

-

Degas: Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 110°C (Microwave) for 1 hour.

-

Why: The superheating forces the pyrimidine into the solution phase for the transmetalation step.

-

-

Work-up: Cool to RT. The product will likely precipitate.[1] Pour the mixture into water (50 mL). Filter the solid.[1][8]

-

Purification: Wash the filter cake with Water (x3) to remove salts, then Methanol (x2) to remove de-borylated byproducts. Dry under vacuum.[8]

References

-

Solvent Effects (HFIP): Colomer, I., Chamberlain, A. E., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry, 1, 0088. Link

-

Solid-State Coupling: Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021).[9] Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165–6175. Link

-

Phase Transfer Catalysis: Shirakawa, S., & Maruoka, K. (2013). Recent developments in asymmetric phase-transfer reactions. Angewandte Chemie International Edition, 52(16), 4312-4348. Link

-

Purification Strategies: Whelan, J. & Xu, L. (2025). Managing solubility issues of reactants in Suzuki coupling. BenchChem Technical Guides. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. echemi.com [echemi.com]

- 7. teledynelabs.com [teledynelabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistryviews.org [chemistryviews.org]

Technical Support Center: Optimizing Reaction Temperature for Methyl-Pyrimidine Coupling

Status: Operational Ticket Focus: Thermodynamics & Kinetics of Pd-Catalyzed Methylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: The Temperature-Stability Paradox

Welcome to the technical support portal. If you are accessing this guide, you are likely facing the "Methylation Paradox" common in pyrimidine chemistry.